molecular formula C22H28N2O2 B2600507 N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide CAS No. 941940-32-5

N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2600507
CAS No.: 941940-32-5
M. Wt: 352.478
InChI Key: JGOABJVMUFOCEL-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a morpholine ring, a p-tolyl group, and an m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide typically involves the reaction of 2-(m-tolyl)acetic acid with 2-(p-tolyl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate amide. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and may require temperature control to optimize the yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. The morpholine ring and tolyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholinoethyl)-2-(m-tolyl)acetamide
  • N-(2-piperidino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide
  • N-(2-morpholino-2-(p-tolyl)ethyl)-2-(o-tolyl)acetamide

Uniqueness

N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of morpholine and tolyl groups may result in unique binding affinities and reactivity profiles.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-17-6-8-20(9-7-17)21(24-10-12-26-13-11-24)16-23-22(25)15-19-5-3-4-18(2)14-19/h3-9,14,21H,10-13,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOABJVMUFOCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC(=C2)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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